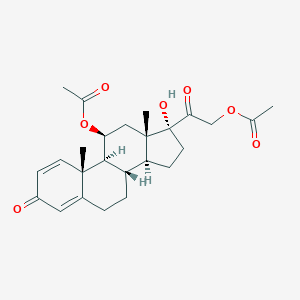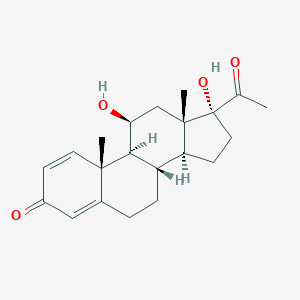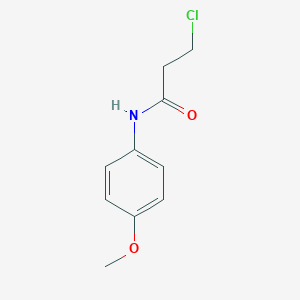
Methyl 4-(2-iodoethyl)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Agriculture - Pest Control
- Methyl benzoate has been identified as a promising, environmentally safe insecticide . It’s effective against a range of different agricultural, stored product, and urban insect pests .
- Methyl benzoate has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
- Since 2016, many studies have shown its effectiveness and it’s considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
-
Chemical Synthesis
-
Proteomics Research
- Methyl 4-(2-Iodoethyl)benzoate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .
- The specific methods of application or experimental procedures would depend on the particular research context .
- As for the results or outcomes obtained, they would also vary depending on the specific research study .
-
Organic Synthesis
- Methyl 4-iodobenzoate, a similar compound to Methyl 4-(2-Iodoethyl)benzoate, is used in organic synthesis .
- It can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol .
- The aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate .
-
Stable Isotope Research
- Methyl 4-(2-Iodoethyl)benzoate-d8 is used in stable isotope research . Stable isotopes are non-radioactive forms of atoms that can be used as tracers in chemical reactions .
- The specific methods of application or experimental procedures would depend on the particular research context .
- As for the results or outcomes obtained, they would also vary depending on the specific research study .
-
Pharmaceutical Research
- Methyl 4-(2-Iodoethyl)benzoate could potentially be used in pharmaceutical research . The iodine atom could potentially be replaced with a radioactive isotope, allowing the compound to be used as a radiotracer in medical imaging .
- The specific methods of application or experimental procedures would depend on the particular research context .
- As for the results or outcomes obtained, they would also vary depending on the specific research study .
Propriétés
IUPAC Name |
methyl 4-(2-iodoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZFUASXKRIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-iodoethyl)benzoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)


